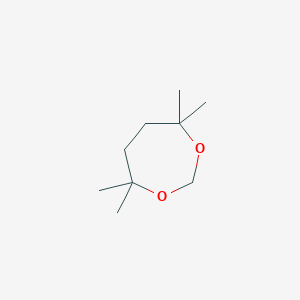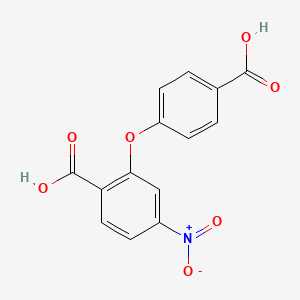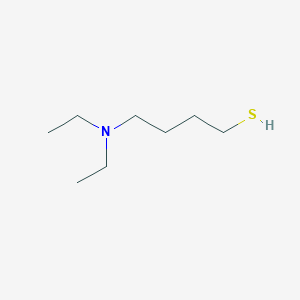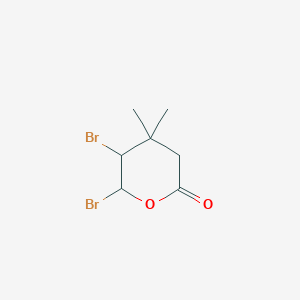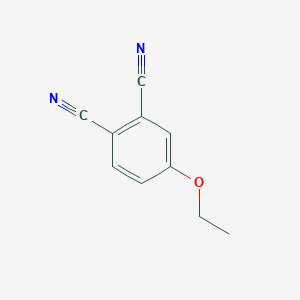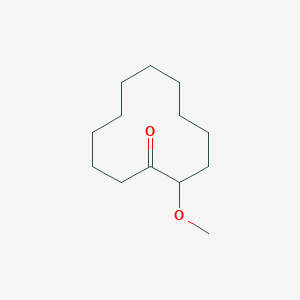
2-Methoxycyclododecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxycyclododecan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a twelve-carbon ring with a methoxy group (-OCH3) and a ketone functional group (C=O) attached to it. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 2-Methoxycyclododecan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a dodecanol derivative, followed by the introduction of the methoxy group and the ketone functionality. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with appropriate solvents to facilitate the reaction. Industrial production methods may involve large-scale batch or continuous processes, with careful control of temperature, pressure, and reaction time to optimize yield and purity.
Análisis De Reacciones Químicas
2-Methoxycyclododecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-methoxycyclododecanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield cyclododecanone and methanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methoxycyclododecan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents due to its distinctive odor and chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxycyclododecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors The methoxy and ketone functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity The pathways involved may include enzyme-catalyzed transformations, receptor binding, and subsequent signal transduction processes
Comparación Con Compuestos Similares
2-Methoxycyclododecan-1-one can be compared with other similar compounds, such as:
Cyclododecanone: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Methoxycyclohexanone: A smaller ring structure with similar functional groups, used in different applications due to its size and reactivity.
Cyclododecanol: Contains a hydroxyl group instead of a ketone, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its twelve-carbon ring structure combined with the methoxy and ketone functional groups, which impart specific chemical and physical properties that are valuable in various research and industrial contexts.
Propiedades
Número CAS |
76331-08-3 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
2-methoxycyclododecan-1-one |
InChI |
InChI=1S/C13H24O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12(13)14/h13H,2-11H2,1H3 |
Clave InChI |
CQROJZVEVHVKAH-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCCCCCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




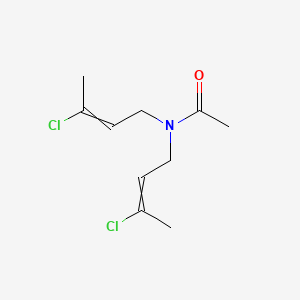

![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
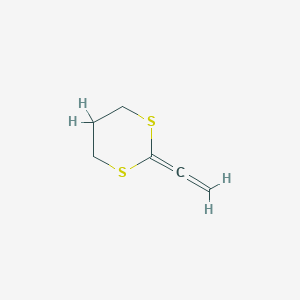
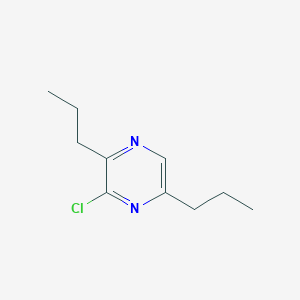

![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
